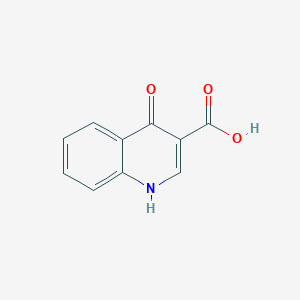

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNJBIQQAIIMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956267 | |

| Record name | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13721-01-2, 34785-11-0 | |

| Record name | 1,4-Dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13721-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolone-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34785-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-QUINOLONE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLD4359KYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid from ethyl 4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid from its precursor, ethyl 4-hydroxyquinoline-3-carboxylate. This conversion is a critical step in the development of various pharmaceutical agents, including novel HIV-1 integrase strand transfer inhibitors.[1] This document outlines the detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis: Hydrolysis of Ethyl 4-hydroxyquinoline-3-carboxylate

The primary method for synthesizing this compound from ethyl 4-hydroxyquinoline-3-carboxylate is through a base-catalyzed hydrolysis reaction. This process effectively removes the ethyl ester group, yielding the desired carboxylic acid.

Reaction Data Summary

The following table summarizes the key quantitative data associated with this synthesis:

| Parameter | Value | Reference |

| Starting Material | Ethyl 4-hydroxyquinoline-3-carboxylate | [1][2] |

| Reagent | 2N Sodium Hydroxide Solution | [1][2] |

| Solvent | Water | [1][2] |

| Reaction Time | 2 hours | [1][2] |

| Reaction Temperature | Reflux | [1][2] |

| Acidifying Agent | 2N Hydrochloric Acid | [1][2] |

| Final pH | 4 | [1][2] |

| Product Yield | 92% | [1][2] |

| Product Appearance | Pale white to light white solid | [1][2] |

Experimental Protocol

This section details the step-by-step methodology for the synthesis of this compound.

Materials:

Procedure:

-

Reaction Setup: Suspend ethyl 4-hydroxyquinoline-3-carboxylate (15 g, 69 mmol) in 150 mL of 2N sodium hydroxide solution in a suitable reaction vessel.[1][2]

-

Heating: Stir the suspension and heat it to reflux. Maintain the refluxing conditions for 2 hours.[1][2]

-

Cooling and Filtration: After 2 hours, cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble materials.[1][2]

-

Acidification and Precipitation: Transfer the filtrate to a clean vessel and acidify it to a pH of 4 using 2N hydrochloric acid. A white precipitate of this compound will form.[1][2]

-

Isolation and Washing: Collect the precipitate by filtration. Wash the solid several times with deionized water.[1][2]

-

Drying: Dry the collected solid under vacuum to yield the final product.[1][2]

Product Characterization:

The resulting product, this compound, can be characterized by various analytical techniques. The reported 1H NMR data in DMSO-d6 is as follows: δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H).[1][2]

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process, from the initial reaction setup to the final product isolation.

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a comprehensive and actionable protocol for the synthesis of this compound, a compound of significant interest in medicinal chemistry and drug development. The straightforward hydrolysis procedure offers a high yield of the desired product, making it an efficient and reliable method for laboratory and potential scale-up applications.

References

An In-depth Technical Guide to the Chemical Properties of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a key heterocyclic compound with significant applications in medicinal chemistry. This document details its physicochemical characteristics, spectroscopic profile, and established analytical and synthetic methodologies. Furthermore, it elucidates its role as a pharmacophore, particularly as an HIV-1 integrase inhibitor, and outlines a typical quality control workflow for its production as an active pharmaceutical ingredient (API). The guide is intended to be a valuable resource for researchers and professionals involved in drug discovery, development, and quality assurance.

Physicochemical Properties

This compound is an off-white to light yellow solid.[1] Its chemical and physical properties are summarized in the table below, providing essential data for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇NO₃ | [2] |

| Molecular Weight | 189.17 g/mol | [2] |

| Melting Point | 269-270 °C | [1] |

| Boiling Point | 358.4 °C at 760 mmHg | [3] |

| Density | 1.429 g/cm³ | [3] |

| Flash Point | 170.5 °C | [3] |

| pKa (Predicted) | 0.80 ± 0.20 | [4] |

| Solubility | Slightly soluble in water; soluble in DMSO and methanol (a little). Miscible with ethanol, toluene, and ethyl acetate. | [1][4] |

| Appearance | Off-white to light yellow solid | [1] |

| Maximum Wavelength (λmax) | 310 nm (in DMSO) | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.

-

¹H NMR (DMSO-d₆) δ (ppm): 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H).[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

-

¹³C NMR (DMSO-d₆) δ (ppm): (Specific peak assignments can be found in specialized databases).[5]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. Carboxylic acids typically show a very broad O-H stretching band from 3300-2500 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1760-1690 cm⁻¹.[6] The C-O stretch appears in the 1320-1210 cm⁻¹ region.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For quinolone carboxylic acids, electrospray ionization (ESI) is a common technique.[5] In positive ion mode, the protonated molecule [M+H]⁺ is readily formed.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the hydrolysis of ethyl 4-hydroxyquinoline-3-carboxylate.[2]

Materials:

-

Ethyl 4-hydroxyquinoline-3-carboxylate

-

2N Sodium hydroxide solution

-

2N Hydrochloric acid

-

Deionized water

Procedure:

-

Suspend ethyl 4-hydroxyquinoline-3-carboxylate (15 g, 69 mmol) in 150 mL of 2N sodium hydroxide solution.[2]

-

Stir the reaction mixture under reflux for 2 hours.[2]

-

Cool the mixture to room temperature and filter to remove any insoluble material.[2]

-

Acidify the filtrate to a pH of 4 with 2N hydrochloric acid, which will result in the precipitation of a white solid.[2]

-

Collect the precipitate by filtration.[2]

-

Wash the precipitate several times with deionized water.[2]

-

Dry the solid under vacuum to yield this compound.[2]

Analytical Methods

HPLC is a standard method for the analysis of quinolone carboxylic acids in pharmaceutical formulations.[1]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., 0.025 M phosphoric acid adjusted to pH 3.0) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40).[7]

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the pharmaceutical formulation in the mobile phase.

-

Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 310 nm).[7]

-

Inject the standard and sample solutions into the HPLC system.

-

Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Signaling Pathways and Workflows

Gould-Jacobs Reaction for Quinolone Synthesis

The Gould-Jacobs reaction is a fundamental synthetic route for the formation of the quinoline ring system, which is the core of this compound.

Caption: The Gould-Jacobs reaction pathway for the synthesis of the quinoline core.

Inhibition of HIV-1 Integrase

This compound derivatives are known to act as HIV-1 integrase inhibitors, specifically targeting the strand transfer step of viral DNA integration into the host genome.

Caption: Mechanism of HIV-1 integrase inhibition by quinolone derivatives.

Quality Control Workflow for API Manufacturing

The manufacturing of this compound as an active pharmaceutical ingredient (API) requires a stringent quality control process to ensure its purity, potency, and safety.

Caption: A typical quality control workflow for an active pharmaceutical ingredient.

Conclusion

This compound is a compound of significant interest in the field of drug development. Its well-defined chemical properties, accessible synthetic routes, and potent biological activity make it a valuable scaffold for the design of new therapeutic agents. This guide has provided a detailed overview of its key characteristics and associated experimental and quality control methodologies, serving as a foundational resource for researchers and professionals in the pharmaceutical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis and Anti-HIV Integrase Evaluation of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives [ouci.dntb.gov.ua]

- 3. Design, synthesis and anti-HIV integrase evaluation of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Anti-HIV Integrase Evaluation of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous antibacterial agents, including the widely used fluoroquinolones, and demonstrating potential in anticancer and anti-inflammatory applications. This guide provides a comprehensive overview of the key synthetic methodologies for preparing these derivatives, detailed protocols for their characterization, and an exploration of their biological significance.

Synthetic Methodologies

The construction of the this compound skeleton can be achieved through several established synthetic routes. The most prominent among these are the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis, both of which have been refined over the years, including the application of microwave-assisted techniques to improve efficiency.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM) or similar reagents.[1] The reaction proceeds through the formation of an anilinomethylenemalonate intermediate, which then undergoes thermal cyclization. Subsequent hydrolysis and decarboxylation can yield the desired this compound.[2] The reaction is particularly effective for anilines with electron-donating groups at the meta-position.[2]

Experimental Protocol: Classical Thermal Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[3]

-

Step 1: Condensation. In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. The progress of the formation of the anilidomethylenemalonate intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Cyclization. Dissolve the intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether. Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[3] Upon cooling to room temperature, the 4-hydroxy-3-carboethoxyquinoline product should precipitate. Addition of a non-polar solvent like cyclohexane or hexane can further facilitate precipitation.[3]

-

Step 3: Hydrolysis. Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v). Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC). After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.[3][4]

-

Step 4: Purification. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF).

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This modern adaptation significantly reduces reaction times and can improve yields.[5][6]

-

Reaction Setup. In a 2.5 mL microwave vial equipped with a magnetic stirring bar, add the aniline (e.g., 0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 1.21 mL, 6.0 mmol). The excess DEEM can serve as both a reagent and a solvent.[3][5]

-

Microwave Irradiation. Seal the vial and place it in a microwave reactor. Heat the mixture to a high temperature (e.g., 250 °C or 300 °C) for a short duration (e.g., 5-15 minutes).[5][7]

-

Isolation. After the reaction is complete, cool the vial to room temperature. The precipitated product is then filtered off, washed with a cold solvent like acetonitrile, and dried under vacuum.[5]

Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[8][9] The reaction conditions can be controlled to selectively produce either 4-hydroxyquinolines (kinetic control at lower temperatures) or 2-hydroxyquinolines (thermodynamic control at higher temperatures, also known as the Knorr synthesis).[9] For the synthesis of the desired 4-oxo derivatives, the reaction is typically carried out in two steps: formation of a β-aminoacrylate intermediate followed by thermal cyclization.[10][11]

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

-

Step 1: Enamine Formation. To a solution of the substituted aniline (1.0 eq) in a solvent like toluene, add the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) and a catalytic amount of a weak acid (e.g., glacial acetic acid). Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during condensation. Monitor the reaction by TLC.[11]

-

Step 2: Thermal Cyclization. The isolated β-aminoacrylate intermediate is added to a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A) and heated to approximately 250 °C for 30-60 minutes.[9][11]

-

Step 3: Isolation and Purification. After cooling, the product often precipitates and can be collected by filtration. Washing with a non-polar solvent like hexanes helps to remove the high-boiling solvent. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.[11]

Characterization of Derivatives

The synthesized this compound derivatives are typically characterized using a combination of spectroscopic and physical methods to confirm their structure and purity.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation.

-

¹H NMR: Key signals include the deshielded proton at the C2 position, aromatic protons of the quinoline ring, and signals corresponding to the substituents. The acidic proton of the carboxylic acid group often appears as a broad singlet at a very low field.[12][13]

-

¹³C NMR: The carbonyl carbon of the quinolone ring (C4) and the carboxylic acid carbon (C3) are characteristic downfield signals. The chemical shifts of the aromatic carbons provide information about the substitution pattern.[12]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands include the N-H stretch, the C=O stretch of the quinolone ring, the C=O stretch of the carboxylic acid, and C=C stretching vibrations of the aromatic system.[12][13]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.[12][13]

Physical Methods

-

Melting Point (m.p.): The melting point is a useful indicator of the purity of the synthesized compound. A sharp melting point range suggests a pure substance.

-

Elemental Analysis: Elemental analysis (C, H, N) provides the percentage composition of the elements in the compound, which can be compared with the calculated values for the proposed structure.[12]

Quantitative Data of Synthesized Derivatives

The following tables summarize the quantitative data for a selection of synthesized this compound derivatives reported in the literature.

Table 1: Reaction Yields and Melting Points

| Compound | Substituents | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |

| 1 | 7-chloro-1-cyclopropyl-6-fluoro | Multistep | - | - | [12] |

| 2 | 2-(7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonyl)aminopentanedioic acid | Amidation | - | - | [12] |

| 3 | 2-(7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonyl)aminoacetic acid | Amidation | 63 | 190 | [12] |

| 4 | 7-Chloro-1-cyclopropyl-N3-(diazo-2-oxopropyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide | Multistep | 68 | 200 | [12] |

| 5 | 7-chloro-1-cyclopropyl-6-fluoro-N-(2-chloroacetyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | Multistep | 75 | 186 | [12] |

| 6 | 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Multistep | - | - | [14] |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) | Reference |

| 3 | 10.30 (s, 1H, NH), 8.64 (s, 1H, CH Ar), 8.25 (d, 1H, CH Ar), 8.03 (d, 1H, CH Ar), 4.45 (s, 2H, CH₂), 3.49 (m, 1H, CH cyclopropane), 1.41 (m, 2H, CH₂ cyclopropane), 1.20 (m, 2H, CH₂ cyclopropane) | - | 2400-3500 (COOH), 3283 (NH), 2995 (CH), 1707 (C=O) | 338/340 [M]⁺ | [12] |

| 4 | 10.12 (s, 1H, NH), 8.87 (s, 1H, CH Ar), 8.23 (m, 2H, CH Ar), 5.59 (s, 1H, CH=N=N), 4.50 (s, 2H, CH₂), 3.60 (m, 1H, CH cyclopropane), 1.48 (m, 2H, CH₂ cyclopropane), 1.26 (m, 2H, CH₂ cyclopropane) | 177.39, 166.20, 157.45, 154.93, 148.63, 137.78, 135.82, 129.15, 128.33, 117.54, 113.10, 108.84, 58.12, 35.64, 9.41 | 3259 (NH), 1725 (C=O), 1675 (C=O Amide), 1621 (C=C) | 362/364 [M]⁺ | [12] |

| 5 | 9.82 (s, 1H, NH), 8.86 (s, 1H, CH Ar) | - | 3220 (NH), 3049 (=CH), 2842 (CH Ar), 1714 (C=O), 1620 (C=C), 854 (CH₂Cl) | - | [12] |

| This compound | 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H) | - | - | - | [4] |

Biological Activity and Mechanism of Action

Derivatives of this compound are renowned for their potent antibacterial activity.[15] This activity stems from their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in a state where it has cleaved the DNA, leading to double-stranded DNA breaks and ultimately bacterial cell death.

Beyond their antibacterial effects, certain derivatives have shown promise as anticancer agents.[16] The mechanism of action in cancer cells is also believed to involve the inhibition of human topoisomerase II, an enzyme crucial for cell division.[16] This dual activity against both bacterial and human topoisomerases highlights the therapeutic potential of this scaffold.

Conclusion

The this compound framework continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide, particularly the Gould-Jacobs and Conrad-Limpach-Knorr reactions, provide robust and adaptable routes to a wide array of derivatives. Modern techniques such as microwave-assisted synthesis offer significant advantages in terms of reaction time and efficiency. A thorough characterization using a combination of spectroscopic and physical methods is essential to ensure the structural integrity and purity of the synthesized compounds. The well-established mechanism of action as topoisomerase inhibitors provides a solid foundation for the rational design of new derivatives with enhanced potency and selectivity, not only as antibacterial agents but also as potential anticancer therapeutics. This guide serves as a valuable resource for researchers dedicated to exploring the full potential of this remarkable chemical scaffold.

References

- 1. Gould-Jacobs Reaction [drugfuture.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 13721-01-2 [chemicalbook.com]

- 5. ablelab.eu [ablelab.eu]

- 6. asianpubs.org [asianpubs.org]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. benchchem.com [benchchem.com]

- 12. sid.ir [sid.ir]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid analogues

An In-depth Technical Guide on the Biological Activity of 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Analogues

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its derivatives have been extensively explored, leading to the development of potent therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of these analogues, focusing on their anticancer, antibacterial, antiviral, and antimalarial properties. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development in this field.

Anticancer Activity

Analogues of this compound have emerged as a promising class of anticancer agents. Their mechanism of action is often linked to the inhibition of mammalian topoisomerase II, an essential enzyme in DNA replication and repair, and DNA intercalation, ultimately leading to cancer cell death.[1] Voreloxin, a notable analogue, demonstrates this mechanism by intercalating into DNA and targeting topoisomerase II.[1]

Cytotoxicity Data

Several derivatives have shown significant cytotoxic activity against various cancer cell lines. For instance, certain 4-oxoquinoline-3-carboxamide derivatives have exhibited potent activity against gastric cancer cells while showing lower toxicity to normal cell lines compared to the standard chemotherapeutic drug, doxorubicin.[1]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 16b | Gastric (AGS) | 5.8 ± 0.5 | [1] |

| 17b | Gastric (AGS) | 7.2 ± 0.8 | [1] |

| Doxorubicin | Gastric (AGS) | 1.0 ± 0.1 | [1] |

| Voreloxin | Various | Varies | [1] |

Proposed Mechanism of Anticancer Activity

The primary mechanism involves the inhibition of Topoisomerase II, which prevents the re-ligation of DNA strands, leading to double-strand breaks and the induction of apoptosis.

Antibacterial Activity

The this compound core is famously associated with the quinolone and fluoroquinolone classes of antibiotics. These compounds exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, and repair.[2]

Antibacterial Spectrum and Potency

These analogues have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The potency is highly dependent on the substituents on the quinoline ring.

| Compound | Bacterium | MIC (µg/mL) | Reference |

| 8 | S. aureus | 0.39 | [3][4] |

| 8 | B. subtilis | 0.78 | [3][4] |

| 9 | C. albicans (Antifungal) | 0.78 | [4] |

| 5a | C. albicans (Antifungal) | 1.56 | [4] |

| Ciprofloxacin | Gram-positive strains | 0.03 - 0.5 | [5] |

| Ciprofloxacin | Gram-negative strains | 0.008 - 0.25 | [5] |

Antiviral Activity

While less explored than their antibacterial and anticancer potential, 4-oxoquinoline derivatives have shown promise as antiviral agents against a variety of viruses.[6] Their mechanisms of action can be diverse, targeting different stages of the viral life cycle. Some derivatives have also been identified as novel HIV-1 integrase strand transfer inhibitors.[7][8]

Antiviral Efficacy

Studies have demonstrated the efficacy of these compounds against viruses such as bovine herpesvirus type 5 (BoHV-5). Time-of-addition studies have suggested that these compounds can inhibit viral replication at different stages.[9]

| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 4h | BoHV-5 | 6.0 ± 1.5 | 1,239 ± 5.5 | 206 | [9] |

| 4j | BoHV-5 | 24 ± 7.0 | 35 ± 2 | 1.4 | [9] |

| 4k | BoHV-5 | 24 ± 5.1 | 55 ± 2 | 2.9 | [9] |

Antimalarial Activity

The 4-oxo-3-carboxyl quinolone scaffold has also been investigated for its potential against malaria, caused by the parasite Plasmodium falciparum. Structure-activity relationship (SAR) studies have been conducted to optimize their antimalarial activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains.[2]

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| 7 | 3D7 (CQ-S) | 20 ± 10 | [2] |

| 7 | K1 (CQ-R) | 100 ± 20 | [2] |

| 8 | 3D7 (CQ-S) | >200 | [2] |

| 8 | K1 (CQ-R) | >1000 | [2] |

Experimental Protocols

General Synthesis and Evaluation Workflow

The development of novel this compound analogues typically follows a structured workflow from synthesis to biological characterization.

Cytotoxicity Assay (MTT Assay)

The inhibitory activity of the synthesized compounds against cancer cell lines is commonly determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] colorimetric assay.[1]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][10]

-

Inoculum Preparation: Bacterial strains are cultured, and the inoculum is adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

-

Inoculation: The prepared bacterial inoculum is added to each well.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the formation of viral plaques by 50% (EC50).[9]

-

Cell Monolayer: A confluent monolayer of host cells (e.g., Madin-Darby Bovine Kidney cells) is prepared in multi-well plates.[9]

-

Virus Infection: The cells are infected with a specific amount of virus for a set period (e.g., 1 hour).

-

Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., containing carboxymethylcellulose) containing serial dilutions of the test compounds.

-

Incubation: The plates are incubated until viral plaques are visible.

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

EC50 Calculation: The EC50 is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the untreated virus control.

In Silico Mechanism Analysis (Molecular Docking)

To investigate the potential mechanism of action, molecular docking studies are often performed. For example, to explore the anticancer activity, the most active derivatives can be docked into the DNA binding site of topoisomerase II.[1]

Conclusion

The this compound framework continues to be a highly valuable scaffold in the quest for new therapeutic agents. Its analogues have demonstrated a remarkable breadth of biological activities, including potent anticancer, antibacterial, antiviral, and antimalarial effects. The versatility of this core structure allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. Future research, integrating synthetic chemistry, biological evaluation, and computational studies, will undoubtedly unlock the full potential of this important class of compounds in addressing a wide range of diseases.

References

- 1. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII [1]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, part VIII [1]. Convenient synthesis and antimicrobial properties of substituted hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and its tetrahydroquino[7,8-b]benzodiazepine analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 13721-01-2 [chemicalbook.com]

- 8. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is the foundational chemical structure for the quinolone class of antibiotics, a vital group of synthetic antibacterial agents. This technical guide provides a comprehensive overview of the mechanism of action by which these compounds exert their antimicrobial effects. The primary targets of quinolones are the bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. By inhibiting these essential enzymes, quinolones disrupt DNA replication, leading to DNA damage, the induction of the SOS response, and ultimately, bacterial cell death. This document details the molecular interactions involved in enzyme inhibition, the downstream cellular consequences, and the mechanisms by which bacteria can develop resistance. Due to a lack of publicly available quantitative antimicrobial activity data for the unsubstituted parent compound, this guide utilizes data for nalidixic acid, a first-generation quinolone, as a representative example to illustrate the potency and spectrum of this class of antimicrobials. Detailed experimental protocols for key assays and visualizations of the core mechanisms are provided to support further research and drug development efforts in this area.

Introduction

The discovery of the this compound core structure as a potent antibacterial agent marked a significant milestone in the history of antimicrobial chemotherapy. Nalidixic acid, a derivative of this core structure, was the first quinolone to be introduced into clinical practice in 1962 and demonstrated efficacy primarily against Gram-negative bacteria.[1] The quinolones are bactericidal agents that function by interfering with the processes of DNA replication.[1] This guide will provide an in-depth exploration of the molecular mechanisms underpinning the antimicrobial activity of the this compound class of compounds.

Primary Molecular Targets: DNA Gyrase and Topoisomerase IV

The antimicrobial activity of this compound and its derivatives stems from their ability to inhibit the function of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are type II topoisomerases that play critical roles in managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase: This enzyme is the primary target of quinolones in many Gram-negative bacteria.[2] DNA gyrase is unique in its ability to introduce negative supercoils into DNA, a process that is crucial for relieving the torsional stress that accumulates ahead of the replication fork.[2]

-

Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the principal target of quinolones.[3] The primary function of this enzyme is the decatenation, or unlinking, of newly replicated daughter chromosomes, which is an essential step for their segregation into daughter cells.[3]

The Core Mechanism of Action: Inhibition of Enzyme Function and Stabilization of the Cleavage Complex

The bactericidal action of quinolones is not simply due to the inhibition of the catalytic activity of DNA gyrase and topoisomerase IV. Instead, they act as poisons, converting these essential enzymes into toxic agents that induce lethal DNA damage.[2]

The mechanism can be broken down into the following key steps:

-

Binding to the Enzyme-DNA Complex: Quinolones do not bind strongly to either the enzyme or DNA alone. Instead, they bind with high affinity to the transient covalent complex formed between the topoisomerase and the DNA substrate.[2]

-

Stabilization of the Cleavage Complex: The binding of the quinolone molecule stabilizes this "cleavage complex," in which the enzyme has introduced a double-stranded break in the DNA but has not yet resealed it.[2]

-

Inhibition of DNA Re-ligation: By stabilizing this intermediate, the quinolone prevents the re-ligation of the cleaved DNA strands.[2]

-

Accumulation of Double-Stranded DNA Breaks: The persistence of these cleavage complexes leads to the accumulation of double-stranded DNA breaks, which are highly toxic to the bacterial cell.[2]

This process is illustrated in the signaling pathway diagram below.

Caption: The core mechanism of action of this compound.

Downstream Cellular Consequences

The accumulation of double-stranded DNA breaks triggers a cascade of cellular responses, ultimately leading to bacterial death.

Induction of the SOS Response

The DNA damage caused by quinolones activates the bacterial SOS response, a complex regulatory network that controls DNA repair and mutagenesis.[4] This response involves the induction of a number of genes whose products are involved in DNA repair, but if the damage is too extensive, the SOS response can also lead to programmed cell death.

Caption: The signaling pathway of the SOS response initiated by quinolone-induced DNA damage.

Inhibition of DNA Replication and Cell Division

The formation of stable quinolone-enzyme-DNA complexes physically obstructs the progression of the replication fork, leading to a rapid cessation of DNA synthesis.[4] This, in turn, inhibits bacterial cell division.

Quantitative Data

| Parameter | Organism/Enzyme | Value | Reference |

| MIC | Escherichia coli (susceptible) | 3 - 16 µg/mL | [5] |

| MIC | Pseudomonas aeruginosa | 700 µg/mL | [6][7] |

| MIC | Staphylococcus aureus | Resistant | [8] |

| IC50 | E. coli DNA Gyrase | >30 µM | [5] |

| IC50 | Topoisomerase IV | Not readily available | [3] |

Mechanisms of Resistance

Bacterial resistance to quinolones can emerge through several mechanisms, primarily involving modifications of the drug targets or alterations in drug accumulation.

-

Target Modification: The most common mechanism of high-level resistance involves mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations typically alter the quinolone-binding site on the enzyme, reducing the affinity of the drug for its target.

-

Reduced Drug Accumulation: Bacteria can also develop resistance by reducing the intracellular concentration of the quinolone. This can be achieved through:

-

Decreased influx: Mutations in porin proteins, which form channels in the outer membrane of Gram-negative bacteria, can reduce the uptake of quinolones.

-

Increased efflux: Overexpression of efflux pumps, which actively transport a wide range of compounds out of the cell, can effectively reduce the intracellular concentration of quinolones.

-

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the antimicrobial activity of quinolone compounds.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Test compound (e.g., this compound)

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of the Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB directly in the wells of a 96-well plate.

-

Preparation of the Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified DNA gyrase (subunits A and B)

-

Relaxed plasmid DNA (e.g., pBR322)

-

Gyrase assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)

-

Test compound

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the gyrase assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

-

Enzyme Addition: Add purified DNA gyrase to the reaction mixture to initiate the supercoiling reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization and Quantification: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The amount of supercoiled DNA in each lane is quantified, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the supercoiling activity) is calculated.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

-

Purified topoisomerase IV (subunits ParC and ParE)

-

Catenated kinetoplast DNA (kDNA)

-

Topoisomerase IV assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)

-

Test compound

-

Agarose gel electrophoresis system

-

DNA staining agent

Procedure:

-

Reaction Setup: Combine the topoisomerase IV assay buffer, kDNA, and the test compound at various concentrations in a microcentrifuge tube.

-

Enzyme Addition: Add purified topoisomerase IV to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction with a stop buffer.

-

Agarose Gel Electrophoresis: Separate the decatenated (minicircles) and catenated forms of kDNA by agarose gel electrophoresis.

-

Visualization and Quantification: Stain the gel and visualize the DNA. The disappearance of the catenated kDNA and the appearance of decatenated minicircles indicate enzyme activity. The IC₅₀ value is determined by quantifying the amount of decatenated DNA at each compound concentration.

Conclusion

The this compound scaffold represents a cornerstone of a clinically significant class of antimicrobial agents. Their mechanism of action, centered on the poisoning of bacterial type II topoisomerases, is a powerful and effective means of inducing bacterial cell death. A thorough understanding of this mechanism, including the molecular interactions, downstream cellular effects, and potential for resistance, is crucial for the development of new and improved quinolone antibiotics to combat the growing threat of antimicrobial resistance. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals working to advance this important class of therapeutic agents.

References

- 1. biologydiscussion.com [biologydiscussion.com]

- 2. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Our Evolving Understanding of the Mechanism of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Effect of nalidixic acid on the morphology and protein expression of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nalidixic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 4-oxo-3-carboxyl Quinolones

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-oxo-3-carboxyl quinolones are a major class of synthetic antibacterial agents that have become indispensable in treating a wide array of bacterial infections. Since the discovery of the first-generation quinolone, nalidixic acid, extensive research has led to the development of newer generations, most notably the fluoroquinolones, which possess a broad spectrum of activity and improved pharmacokinetic profiles. The remarkable success of this class is a direct result of systematic medicinal chemistry efforts focused on understanding their structure-activity relationships (SAR). This guide provides a detailed technical overview of the SAR of the 4-oxo-3-carboxyl quinolone core, summarizing the impact of structural modifications at each key position on antibacterial efficacy and other critical properties.

Core Pharmacophore and Mechanism of Action

The antibacterial activity of quinolones is intrinsically linked to a specific pharmacophore: the 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety annulated to an aromatic ring. This core structure is essential for the drug's mechanism of action, which involves the inhibition of two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1]

Quinolones trap these enzymes on the bacterial DNA as a ternary complex.[2] This stabilization of the cleaved DNA strands prevents re-ligation, leading to an accumulation of double-strand DNA breaks, the cessation of DNA replication and transcription, and ultimately, bacterial cell death.[1][3] The 4-oxo and 3-carboxyl groups are crucial for this process, as they are believed to bind to the DNA and the enzyme's active site, often mediated through a magnesium ion bridge.

dot digraph "mechanism_of_action" { graph [rankdir="LR", splines=ortho, nodesep=0.6, pad="0.5,0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=normal];

// Node Definitions quinolone [label="Quinolone\nEnters Bacterium", fillcolor="#F1F3F4", fontcolor="#202124"]; complex [label="DNA + Topoisomerase\n(Gyrase / Topo IV)", fillcolor="#F1F3F4", fontcolor="#202124"]; ternary_complex [label="Ternary Complex Formation\n(Quinolone-Enzyme-DNA)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; cleavage [label="DNA Cleavage\nStabilized", fillcolor="#EA4335", fontcolor="#FFFFFF"]; replication_block [label="Replication Fork\nStalling", fillcolor="#FBBC05", fontcolor="#202124"]; ds_breaks [label="Double-Strand\nDNA Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cell_death [label="Bacterial\nCell Death", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse]; sos [label="SOS Response\nInduction", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges quinolone -> ternary_complex; complex -> ternary_complex; ternary_complex -> cleavage [label="Inhibition of\nDNA re-ligation"]; cleavage -> replication_block; replication_block -> ds_breaks; cleavage -> sos; ds_breaks -> cell_death; }

Caption: Mechanism of action of 4-oxo-3-carboxyl quinolones.

Detailed Structure-Activity Relationship

Modifications to the core quinolone structure have profound effects on potency, spectrum of activity, pharmacokinetics, and side-effect profiles. The key positions for substitution are N-1, C-5, C-6, C-7, and C-8.

The Essential Core (C-3 and C-4)

-

C-3 Carboxylic Acid: This group, along with the C-4 keto group, is indispensable for antibacterial activity. It is critical for binding to the DNA gyrase complex.[4] Esterification or replacement with other acidic mimics like isothiazolo groups can sometimes retain activity, but most modifications lead to a significant decrease or total loss of potency.[5]

-

C-4 Oxo Group: The 4-keto function is essential for activity. Its replacement with groups like a thioxo or sulfonyl group results in inactive compounds.[5]

N-1 Position

The substituent at the N-1 position influences potency and the spectrum of activity.

-

Optimal Groups: Small, lipophilic groups are preferred. Optimal substituents include ethyl, cyclopropyl, and difluorophenyl groups, which result in potent compounds.[5]

-

Cyclopropyl Group: The introduction of a cyclopropyl group (as in ciprofloxacin) is particularly favorable, leading to a significant increase in the spectrum of activity and potency compared to an ethyl group (as in norfloxacin).

-

Bulky Groups: Large, hydrophobic substituents at the N-1 position generally reduce activity against Gram-negative bacteria due to impaired outer membrane penetration.

C-2 Position

Substitution at the C-2 position is generally detrimental to antibacterial activity. The introduction of even small groups like methyl or hydroxyl can lead to a significant loss of potency.[5][6] This is likely because substitution at this position disrupts the critical planarity between the C-3 carboxyl and C-4 keto moieties, which is essential for target binding.[6]

C-5 Position

Substitution at the C-5 position can enhance activity. The order of activity for substituents is generally NH₂ > CH₃ > F > H.[5] An amino group at C-5, for example, is known to improve overall potency.[7]

C-6 Position

The incorporation of a fluorine atom at the C-6 position was a landmark development, giving rise to the highly potent fluoroquinolone class.

-

Fluorine: A C-6 fluorine atom dramatically enhances antibacterial potency and improves penetration into bacterial cells.[5][8] This modification improves both DNA gyrase binding and cell uptake.[8]

-

Other Halogens: Other halogens or a methyl group at this position are less effective, with the general order of activity being F > Cl > Br > CH₃.[5]

C-7 Position

The C-7 position is the most versatile site for modification and is crucial for modulating potency, antibacterial spectrum, and pharmacokinetic properties.[4][9][10]

-

Heterocyclic Amines: The introduction of a basic nitrogen-containing heterocycle, such as a piperazine or aminopyrrolidine ring, is essential for broad-spectrum activity.[5]

-

Piperazine Ring: A piperazinyl group (as in ciprofloxacin and norfloxacin) enhances activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa.[11] However, it can also increase binding to GABA receptors in the CNS, leading to potential side effects.[11]

-

Aminopyrrolidine Ring: An aminopyrrolidine substituent tends to increase activity against Gram-positive bacteria.[11]

-

Bulky Substituents: Increasing the steric bulk of the C-7 substituent can reduce CNS side effects and decrease bacterial efflux, thereby improving activity.[7][11]

C-8 Position

The substituent at the C-8 position influences antibacterial potency, pharmacokinetics, and, most notably, the incidence of phototoxicity.

-

Halogen (F, Cl): A halogen at C-8 improves oral absorption and enhances activity against anaerobic and Gram-positive bacteria.[7] However, it significantly increases the potential for phototoxicity, as these compounds are unstable under UV radiation.[12][13]

-

Methoxy Group (OCH₃): An 8-methoxy group (as in moxifloxacin) provides good activity against Gram-positive bacteria and is associated with significantly lower phototoxicity compared to 8-halogenated analogs.[5][12][14]

-

Hydrogen: An 8-H substituent generally results in low phototoxicity.[7]

dot digraph "sar_pharmacophore" { graph [fontname="Arial"]; node [shape=none, fontname="Arial", fontsize=10]; edge [color="#5F6368"];

// Invisible node for image placement img_node [image="https://i.imgur.com/gK61lYt.png", label=""];

// Labels for positions N1 [label="N-1: Potency/Spectrum\n(Cyclopropyl is optimal)", pos="1.5,3.3!", pin=true, shape=plaintext, fontcolor="#202124"]; C5 [label="C-5: Potency\n(NH2 > CH3 > F)", pos="4.3,3.3!", pin=true, shape=plaintext, fontcolor="#202124"]; C6 [label="C-6: Potency/Uptake\n(F is critical)", pos="5.5,2.5!", pin=true, shape=plaintext, fontcolor="#202124"]; C7 [label="C-7: Spectrum/PK\n(Piperazine/Pyrrolidine)", pos="5.5,1.0!", pin=true, shape=plaintext, fontcolor="#202124"]; C8 [label="C-8: Potency/Phototoxicity\n(F/Cl ↑, OCH3 ↓)", pos="4.3,0.2!", pin=true, shape=plaintext, fontcolor="#202124"]; Core [label="C3-COOH & C4=O\nEssential for Activity", pos="1.5,0.2!", pin=true, shape=plaintext, fontcolor="#EA4335"]; }

Caption: Core pharmacophore and key SAR points for quinolones.

Quantitative Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for representative quinolone analogs, illustrating the impact of substitutions at various positions. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: Effect of N-1 and C-7 Substituents on Antibacterial Activity (MIC, µg/mL)

| Compound | N-1 Substituent (R¹) | C-7 Substituent (R⁷) | S. aureus ATCC 29213 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 |

| Norfloxacin | Ethyl | Piperazinyl | 0.39 | 0.05 | 0.39 |

| Ciprofloxacin | Cyclopropyl | Piperazinyl | 0.25 | 0.008 | 0.25 |

| Levofloxacin | (S)-CH₃-N-CH₂- | Oxazine Ring | 0.5 | 0.06 | 1.0 |

Data synthesized from multiple sources.[2][15]

Table 2: Effect of C-8 Substituents on Antibacterial Activity (MIC, µg/mL)

| Base Compound | C-8 Substituent (X⁸) | S. aureus (Wild-Type) | S. aureus (grlA mutant) | E. coli |

| Grepafloxacin | H | 0.05 | 0.78 | 0.05 |

| Gatifloxacin | OCH₃ | 0.1 | 0.39 | 0.025 |

| Clinafloxacin | Cl | 0.012 | 0.2 | 0.025 |

| Sparfloxacin | F | 0.2 | 1.56 | 0.1 |

Data synthesized from multiple sources, including comparative MIC90 values and specific strain data.[1][4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a standard protocol recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][16]

Objective: To determine the lowest concentration of a quinolone that inhibits the visible growth of a bacterium.

Methodology:

-

Preparation of Antimicrobial Agent:

-

A stock solution of the quinolone analog is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the quinolone are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). This creates a range of decreasing concentrations across the plate.

-

Positive (bacteria, no drug) and negative (media only) control wells are included.

-

-

Preparation of Bacterial Inoculum:

-

The test bacterium is grown on an agar plate to obtain isolated colonies.

-

Several colonies are used to inoculate a broth, which is incubated until it reaches the logarithmic phase of growth.

-

The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted quinolone.

-

The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) for the test organism.

-

-

Interpretation of Results:

-

After incubation, the plate is visually inspected for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of the quinolone at which there is no visible growth.

-

dot digraph "mic_workflow" { graph [fontname="Arial", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_drug [label="Prepare Serial Dilutions\nof Quinolone in 96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_inoculum [label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)", fillcolor="#34A853", fontcolor="#FFFFFF"]; inoculate [label="Inoculate Plate with\nBacterial Suspension", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate Plate\n(e.g., 37°C for 18-24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; read [label="Visually Inspect for Growth\n(Turbidity)", fillcolor="#FBBC05", fontcolor="#202124"]; determine_mic [label="Determine MIC:\nLowest Concentration with\nNo Visible Growth", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_drug; prep_drug -> inoculate; prep_inoculum -> inoculate; inoculate -> incubate; incubate -> read; read -> determine_mic; determine_mic -> end; }

Caption: Experimental workflow for MIC determination.

Conclusion

The 4-oxo-3-carboxyl quinolone scaffold is a highly adaptable framework for the development of potent antibacterial agents. Decades of research have established clear and robust structure-activity relationships that guide modern drug design. Key takeaways include the essential nature of the C-3 carboxyl and C-4 keto groups, the potency-enhancing effect of a C-6 fluorine, the spectrum-defining role of the C-7 heterocyclic substituent, and the critical influence of the N-1 and C-8 positions on overall activity and safety profiles. A comprehensive understanding of these SAR principles is vital for researchers aiming to develop the next generation of quinolone antibiotics to combat the growing challenge of antimicrobial resistance.

References

- 1. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. researchgate.net [researchgate.net]

- 9. Relationship of quantitative structure and pharmacokinetics in fluoroquinolone antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. protocols.io [protocols.io]

The Dawn of a New Era in Antibacterial Therapy: A Technical Guide to the Discovery and History of Quinolone-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical development of quinolone-3-carboxylic acids, a pivotal class of synthetic antibacterial agents. From the serendipitous discovery of nalidixic acid to the rational design of potent fluoroquinolones, this document traces the evolution of their structure-activity relationships, mechanism of action, and the experimental methodologies that underpinned their development. Quantitative data on antibacterial efficacy are presented in structured tables, and detailed protocols for key experiments are provided. Visualizations of the core signaling pathway and experimental workflows are rendered using the DOT language to facilitate a deeper understanding of these critical therapeutic agents.

Introduction: A Serendipitous Beginning

The story of quinolone-3-carboxylic acids begins not with a targeted drug discovery program, but as a fortunate accident. In 1962, while attempting to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated an unexpected byproduct.[1] This compound, initially an impurity, was identified as 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, later named nalidixic acid.[1] Though technically a naphthyridine, nalidixic acid is widely regarded as the progenitor of the entire quinolone class of antibiotics.[2]

Introduced into clinical practice in 1964 under the trade name NegGram, nalidixic acid exhibited notable activity against Gram-negative bacteria and was primarily used for the treatment of urinary tract infections (UTIs).[1][3] Its mechanism of action, the inhibition of bacterial DNA synthesis, represented a novel approach to antibacterial therapy.[1] However, the clinical utility of nalidixic acid was limited by its narrow spectrum of activity and the rapid development of bacterial resistance.[3] This set the stage for decades of intensive research aimed at modifying the basic quinolone structure to enhance potency, broaden the antibacterial spectrum, and improve pharmacokinetic properties.

The Fluoroquinolone Revolution

A significant breakthrough occurred in the late 1970s with the introduction of a fluorine atom at the C-6 position of the quinolone ring. This modification led to the development of the fluoroquinolones, a new generation of quinolones with dramatically enhanced antibacterial activity.[4][5] Norfloxacin, patented in 1978, was the first fluoroquinolone and demonstrated a broader spectrum of activity compared to its predecessors.[6]

The addition of a piperazine ring at the C-7 position and a cyclopropyl group at the N-1 position, as seen in ciprofloxacin, further expanded the spectrum to include activity against a wide range of Gram-negative and some Gram-positive bacteria.[4][7] Subsequent generations of fluoroquinolones, developed through systematic structure-activity relationship (SAR) studies, have yielded compounds with improved activity against Gram-positive and anaerobic bacteria, as well as enhanced pharmacokinetic profiles.[2]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone-3-carboxylic acids exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8][9][10] These enzymes are crucial for DNA replication, transcription, repair, and recombination by managing the topological state of the bacterial chromosome.[2]

DNA gyrase is responsible for introducing negative supercoils into the DNA, a process vital for the initiation of replication. Topoisomerase IV, on the other hand, is primarily involved in the decatenation of daughter chromosomes following replication. By forming a ternary complex with the enzyme and DNA, quinolones stabilize the cleaved DNA strands, preventing their re-ligation.[9][11] This leads to the accumulation of double-strand DNA breaks, triggering the SOS response and ultimately resulting in bacterial cell death.[8][12]

Signaling Pathway of Quinolone Action

Caption: Quinolone action on bacterial DNA replication.

Quantitative Data: Antibacterial Spectrum

The antibacterial efficacy of quinolone-3-carboxylic acids is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for representative quinolones against common Gram-negative and Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of Quinolones against Escherichia coli

| Quinolone | MIC Range | MIC50 | MIC90 | Reference(s) |

| Nalidixic Acid | 1 - >128 | 4 | 32 | [10] |

| Norfloxacin | 0.015 - >1000 | 0.06 | 16 | |

| Ciprofloxacin | 0.004 - >500 | 0.015 | 2 | |

| Levofloxacin | 0.015 - >200 | 0.03 | 4 | [13] |

Table 2: Minimum Inhibitory Concentrations (µg/mL) of Fluoroquinolones against Staphylococcus aureus

| Fluoroquinolone | MIC Range | MIC50 | MIC90 | Reference(s) |

| Ciprofloxacin | 0.12 - >128 | 0.5 | 32 | [4][14] |

| Ofloxacin | 0.25 - >128 | 1 | 64 | [14] |

| Levofloxacin | 0.12 - 64 | 0.5 | 16 | [15] |

| Moxifloxacin | 0.03 - 16 | 0.125 | 0.5 | [15] |

Experimental Protocols

Synthesis of Nalidixic Acid

This protocol describes a common laboratory synthesis of nalidixic acid.

Materials:

-

2-Amino-6-methylpyridine

-

Diethyl ethoxymethylenemalonate

-

Dowtherm A (or other high-boiling point solvent)

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Ethyl iodide

-

Potassium hydroxide

Procedure:

-

Condensation: A mixture of 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate is heated.

-

Cyclization: The resulting intermediate is heated in a high-boiling solvent like Dowtherm A to induce cyclization, forming the ethyl ester of 7-methyl-4-hydroxy-1,8-naphthyridine-3-carboxylic acid.

-

Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.

-

Alkylation: The nitrogen at position 1 is alkylated with ethyl iodide in the presence of a base like potassium hydroxide to yield nalidixic acid.

-

Purification: The final product is purified by recrystallization.

Synthesis of Ciprofloxacin

The synthesis of ciprofloxacin is a multi-step process, with a common route starting from 2,4-dichloro-5-fluorobenzoyl chloride.[2][6]

Materials:

-

2,4-dichloro-5-fluorobenzoyl chloride

-

Diethyl malonate

-

Sodium ethoxide

-

Cyclopropylamine

-

Piperazine

-

Potassium carbonate

-

Dimethylformamide (DMF)

Procedure:

-

Acylation: 2,4-dichloro-5-fluorobenzoyl chloride is reacted with diethyl malonate in the presence of a base.

-

Cyclization: The resulting product is cyclized by heating with a base to form the ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.

-

Nucleophilic Substitution: The chlorine atom at the C-7 position is displaced by piperazine in a nucleophilic aromatic substitution reaction.

-

Hydrolysis: The ethyl ester is hydrolyzed to the carboxylic acid to yield ciprofloxacin.

-

Purification: The final product is purified by recrystallization.

DNA Gyrase Inhibition Assay

This assay is used to determine the inhibitory activity of a compound against DNA gyrase.[16]

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

DNA gyrase enzyme

-

Assay buffer (containing ATP, MgCl2, and other cofactors)

-

Test compound

-

Agarose gel electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: A reaction mixture is prepared containing the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

-

Enzyme Addition: The reaction is initiated by adding DNA gyrase.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by adding a stop buffer (containing a chelating agent like EDTA and a loading dye).

-

Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

-

Visualization: The DNA bands are visualized under UV light after staining. Inhibition of DNA gyrase is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.

Experimental Workflow for DNA Gyrase Inhibition Assay

Caption: A typical workflow for assessing DNA gyrase inhibition.

Conclusion

The discovery and development of quinolone-3-carboxylic acids represent a landmark achievement in the history of antimicrobial chemotherapy. From the initial serendipitous finding of nalidixic acid, a journey of chemical modification and rational drug design has led to the creation of the potent and broad-spectrum fluoroquinolones. Their unique mechanism of action, targeting bacterial DNA topoisomerases, has made them invaluable tools in the fight against bacterial infections. The ongoing challenge of antibiotic resistance necessitates a continued understanding of the fundamental principles of quinolone chemistry, microbiology, and pharmacology to guide the development of the next generation of these essential medicines. This technical guide serves as a comprehensive resource for researchers dedicated to this critical endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Quinolones for Use in Detection of Determinants of Acquired Quinolone Resistance, Including the New Transmissible Resistance Mechanisms qnrA, qnrB, qnrS, and aac(6′)Ib-cr, in Escherichia coli and Salmonella enterica and Determinations of Wild-Type Distributions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 10. smj.org.sa [smj.org.sa]

- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]